![molecular formula C19H21FN4O2S B2403169 3-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)-2-オキソエチル)-6-メチル-2H-チアゾロ[3,2-a]ピリミジン-5(3H)-オン CAS No. 946237-72-5](/img/structure/B2403169.png)

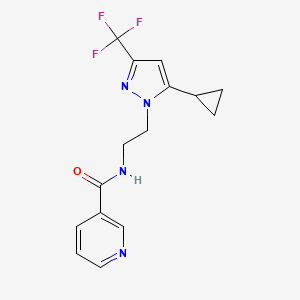

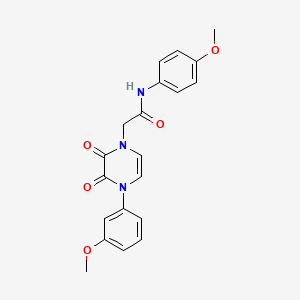

3-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)-2-オキソエチル)-6-メチル-2H-チアゾロ[3,2-a]ピリミジン-5(3H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

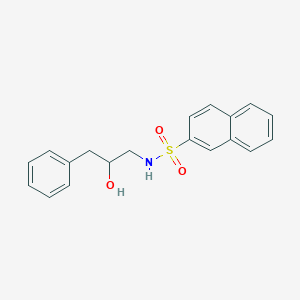

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

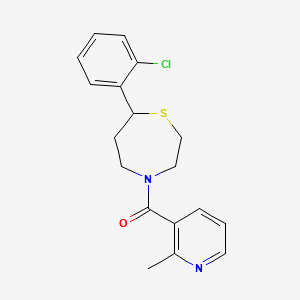

PPARα、-γ、および-δアゴニスト

この化合物は、強力なトリプル作用性PPARα、-γ、および-δアゴニストとして記述されている 。 それぞれ0.029、0.013、および0.029 µMのEC 50を持つ 。 これは、細胞分化、発達、および代謝の調節において重要な役割を果たすこれらのペルオキシソーム増殖剤活性化受容体に関する研究に使用できることを示唆している。

PAK4阻害剤

この化合物は、PAK4に対して有意な阻害活性を示した 。 PAK4は、RhoファミリーGTPase RacおよびCdc42の重要なエフェクターであるp21活性化キナーゼ(PAK)のメンバーである。 細胞増殖の促進、細胞アポトーシスの抑制、および細胞骨格機能の調節など、細胞機能において重要な役割を果たしている 。 したがって、この化合物は、これらの細胞機能に関する研究、および潜在的に癌治療の開発に使用できる可能性がある。

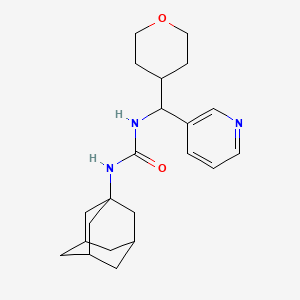

抗増殖活性

問題の化合物に類似した化合物は、特定の細胞株に対して強力な抗増殖活性を示した 。 これは、この化合物が細胞増殖に関する研究、および潜在的に癌などの異常な細胞増殖を特徴とする疾患の治療薬の開発に使用できることを示唆している。

細胞遊走と浸潤の阻害

この化合物は、特定の細胞株における細胞遊走と浸潤を阻害することが示されている 。 これは、癌などの疾患の発症と進行において重要な役割を果たすこれらの細胞プロセスに関する研究に使用できることを示唆している。

ウレアーゼ阻害

この化合物は、ウレアーゼ阻害に関する研究に使用できる可能性がある 。 ウレアーゼは、高病原性細菌の生存とコロニー形成において重要な役割を果たす酵素である。 したがって、ウレアーゼ酵素を阻害することは、ウレアーゼ細菌感染を予防するための有望な方法となる可能性がある 。

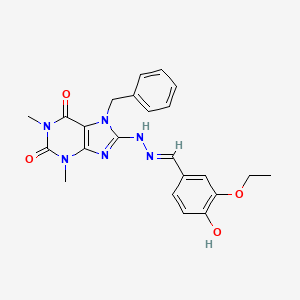

ヒトエストロゲンアルファ受容体(ERα)への結合

分子ドッキング研究により、合成された化合物のヒトエストロゲンアルファ受容体(ERα)への結合親和力は、ネイティブリガンドとしての4-OHTに近接することが示された 。 これは、遺伝子発現の調節において重要な役割を果たし、特定の種類の癌の発症と進行に関与しているERαに関する研究に使用できることを示唆している。

特性

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-8-6-22(7-9-23)15-4-2-14(20)3-5-15/h2-5,11,16H,6-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMCUHQTRPDKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2403092.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)

![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)